ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate
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Overview
Description
Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate is an organic compound with the molecular formula C10H15NO5 It is a derivative of carbamic acid and features both ester and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate typically involves the reaction of ethyl carbamate with an appropriate acylating agent. One common method includes the use of ethyl chloroformate and an acetylated ethoxyacrylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction and minimize the formation of byproducts.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It may be used in the production of polymers, coatings, or other materials with specific properties.
Mechanism of Action
The mechanism by which ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites or alter the conformation of proteins, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler ester of carbamic acid, used in various chemical syntheses.
N-acetylcarbamate: Another derivative of carbamic acid with acetyl and carbamate groups.
Ethyl N-(2-acetylacryloyl)carbamate: A closely related compound with a similar structure but lacking the ethoxy group.
Uniqueness
Ethyl N-(2-acetyl-3-ethoxyacryloyl)carbamate is unique due to the presence of both acetyl and ethoxy groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl N-[(2Z)-2-(ethoxymethylidene)-3-oxobutanoyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-4-15-6-8(7(3)12)9(13)11-10(14)16-5-2/h6H,4-5H2,1-3H3,(H,11,13,14)/b8-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTFGTTVUWRYSJ-VURMDHGXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C)C(=O)NC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(/C(=O)C)\C(=O)NC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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